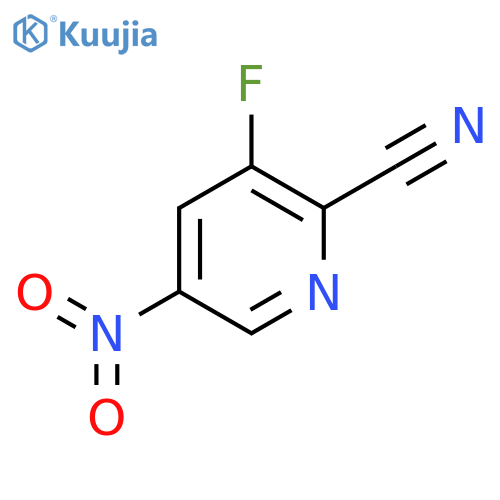

Cas no 573763-02-7 (3-fluoro-5-nitropicolinonitrile)

573763-02-7 structure

商品名:3-fluoro-5-nitropicolinonitrile

3-fluoro-5-nitropicolinonitrile 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-5-nitropicolinonitrile

- 2-Cyano-3-fluoro-5-nitropyridine

- MRUJDELTTXSGIU-UHFFFAOYSA-N

- 573763-02-7

- SCHEMBL3187203

- KQB80843

-

- インチ: InChI=1S/C6H2FN3O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H

- InChIKey: MRUJDELTTXSGIU-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=NC(=C1F)C#N)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 167.01310448Da

- どういたいしつりょう: 167.01310448Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

3-fluoro-5-nitropicolinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM522296-1g |

3-Fluoro-5-nitropicolinonitrile |

573763-02-7 | 97% | 1g |

$368 | 2022-06-11 | |

| Alichem | A029009143-250mg |

3-Fluoro-5-nitropicolinonitrile |

573763-02-7 | 95% | 250mg |

$1009.40 | 2023-09-01 | |

| Alichem | A029009143-1g |

3-Fluoro-5-nitropicolinonitrile |

573763-02-7 | 95% | 1g |

$2779.20 | 2023-09-01 |

3-fluoro-5-nitropicolinonitrile 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

573763-02-7 (3-fluoro-5-nitropicolinonitrile) 関連製品

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬